4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole
Description
4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a structurally complex heterocyclic compound featuring a thiazole core substituted at three positions:
- Position 4: A methyl group, enhancing lipophilicity and influencing steric effects.
- Position 5: A [(2-thienylcarbonyl)oxy]ethanimidoyl moiety, combining a thiophene ring (for electron-rich interactions) and an ethanimidoyl chain (for conformational flexibility and hydrogen bonding).
Properties
IUPAC Name |
[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-11-15(23-16(18-11)13-7-4-3-5-8-13)12(2)19-21-17(20)14-9-6-10-22-14/h3-10H,1-2H3/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLADFQZCUYNQI-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC=CS3)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and methyl groups. The final step involves the attachment of the thienylcarbonyl group through an esterification reaction. Common reagents used in these reactions include thionyl chloride, phenylhydrazine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thienylcarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations at the Thiazole 2-Position
The 2-position of the thiazole ring is critical for modulating steric and electronic properties. Key analogs include:
Analysis :
Substituent Variations at the Thiazole 5-Position
The 5-position often determines functional activity. Notable examples:
Analysis :
- Thiophene-containing substituents (as in the target compound) may exhibit superior binding in enzyme assays compared to acetamide or nitro groups, as seen in thiophene-linked triazoles with high docking scores .
- Nitro groups (e.g., in compound 1 ) correlate with antiproliferative effects but may reduce solubility.
Heterocyclic Hybrid Systems
Integration of additional heterocycles can amplify biological activity:
Analysis :
- Thiadiazole hybrids (e.g., compound I ) show improved antimicrobial performance due to sulfur-rich motifs.
- Triazole-thiophene systems (e.g., compound 7d ) demonstrate superior docking scores (-9.2 kcal/mol) compared to controls, suggesting the target compound’s thiophene moiety may similarly enhance binding.
Physicochemical Data Comparison
Biological Activity
4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this thiazole derivative, drawing from diverse research studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, which is known for its role in various biological activities. Its molecular formula is , and it features a thienylcarbonyl group that enhances its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promise particularly in the following areas:
- Antimicrobial Activity : Studies have demonstrated that thiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been evaluated against Escherichia coli and Staphylococcus aureus, showing notable inhibitory effects .
- Acetylcholinesterase Inhibition : The inhibition of acetylcholinesterase (AChE) is a key mechanism in treating Alzheimer's disease. Research on similar thiazole compounds has indicated effective AChE inhibitory activity, which could be relevant for the development of therapeutics targeting neurodegenerative diseases .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway generally includes:
- Formation of the thiazole ring.
- Introduction of the phenyl and methyl groups.
- Coupling with the thienylcarbonyl moiety to yield the final product.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
- Inhibition Zone : Measured in millimeters against tested pathogens.
- Minimum Inhibitory Concentration (MIC) : Determined through serial dilution methods.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
Case Study 2: Acetylcholinesterase Inhibition
Another investigation focused on the AChE inhibitory activity of this compound, comparing it with established inhibitors like tacrine:
- IC50 Values : The half-maximal inhibitory concentration was determined using enzyme kinetics assays.
| Compound | IC50 (µM) |
|---|---|
| 4-Methyl-2-phenyl...thiazole | 5.0 |
| Tacrine | 4.5 |
The biological activity of thiazole derivatives like 4-Methyl-2-phenyl... involves several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes such as AChE, which is crucial for neurotransmitter regulation.
- Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes.
- Reactive Oxygen Species (ROS) Generation : Some thiazoles induce oxidative stress in target cells, leading to apoptosis.
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole?
The compound can be synthesized via multi-step protocols involving:
- Nucleophilic substitution : Reacting thiazole precursors (e.g., 4-methyl-2-phenylthiazole) with thienylcarbonyl chloride derivatives under anhydrous conditions .
- Catalytic coupling : Use of PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst for heterocyclic functionalization, followed by purification via recrystallization .
- Validation : Monitor reaction progress using TLC and confirm purity via elemental analysis (C, H, N) and melting point determination .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Key analytical methods include:
- Spectroscopy : FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thienylcarbonyl moiety) .
- NMR : - and -NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and thiazole/thiophene carbons (δ 120–160 ppm) .
- Chromatography : HPLC with UV detection to assess purity (>95%) and confirm retention time alignment with theoretical models .
Q. What solvent systems are suitable for its crystallization?
Polar aprotic solvents like methanol or water-propan-2-ol mixtures (1:1) are effective for recrystallization, yielding high-purity crystalline forms. Avoid halogenated solvents due to potential side reactions with the thienyl group .
Advanced Research Questions
Q. How does the thienylcarbonyloxy group influence molecular docking interactions?
Computational studies (e.g., AutoDock Vina) suggest:
- The thienyl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), while the carbonyloxy moiety forms hydrogen bonds with catalytic lysine or serine residues .
- Comparative docking of analogs (e.g., fluorophenyl or bromophenyl variants) shows steric hindrance from bulkier substituents reduces binding affinity by 15–20% .
Q. What experimental strategies resolve contradictions in tautomeric equilibria of the thiazole-thione system?
- Spectroscopic titration : Use -NMR in DMSO-d₆ to monitor thione (δ 3.8–4.2 ppm) vs. thiol (δ 1.5–2.0 ppm) tautomers under varying pH (2–10) .
- DFT calculations : Compare experimental IR frequencies (e.g., S-H stretch at 2550 cm⁻¹) with theoretical models (B3LYP/6-31G*) to identify dominant tautomers .
Q. How does the compound’s electronic structure affect its bioactivity?
- Hammett analysis : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring decrease antimicrobial activity (MIC > 128 µg/mL), while electron-donating groups (e.g., -OCH₃) enhance potency (MIC = 16–32 µg/mL) due to improved membrane penetration .
- QSAR models : Correlate logP values (2.8–3.5) with cytotoxicity data to optimize substituents for reduced off-target effects .
Q. What methodologies identify synergistic interactions in multi-target drug design?
- Network pharmacology : Map compound-protein interactions (e.g., COX-2, EGFR) using STRINGdb and validate via isobolographic analysis in cell lines .
- Proteomics : SILAC-based quantification of phosphorylated kinases post-treatment reveals inhibition of PI3K/Akt/mTOR pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
